molecular formula C10H18ClNO4S B2600789 Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 2138004-47-2

Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B2600789
CAS No.: 2138004-47-2
M. Wt: 283.77
InChI Key: KNMNKGDYSUTVCU-UHFFFAOYSA-N
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Description

Methyl 8-amino-5,5-dioxo-5λ⁶-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is a spirocyclic compound featuring a unique thiaspiro[3.5]nonane core. The structure comprises a sulfur atom at the spiro junction, with two sulfonyl (dioxo) groups, an amino substituent at position 8, and a methyl ester at position 2. Its molecular formula is C₉H₁₆ClNO₄S, with a molecular weight of 269.75 g/mol (calculated).

While synthesis details are sparse in the provided evidence, analogous spiro compounds (e.g., 6-amino-2-thiaspiro[3.3]heptane hydrochloride) are synthesized via multi-step routes, such as nine-step protocols starting from 2,2-bis(bromomethyl)-1,3-propanediol . The compound’s crystalline structure may be resolved using programs like SHELXL or ORTEP-III, which are standard tools for small-molecule crystallography .

Properties

IUPAC Name

methyl 8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S.ClH/c1-15-9(12)7-4-10(5-7)6-8(11)2-3-16(10,13)14;/h7-8H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMNKGDYSUTVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(CCS2(=O)=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the reaction of a thiaspiro compound with an amino group and a carboxylate ester. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and carboxylate groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Synthesis Complexity
Target Compound C₉H₁₆ClNO₄S 269.75 Not explicitly provided Thiaspiro[3.5]nonane, sulfonyl, methyl ester Likely multi-step
7-Oxa-2-azaspiro[3.5]nonane hydrochloride C₇H₁₃ClN₂O 200.65 1417633-09-0 Oxa (O) and aza (N) substitutions Undocumented
6-Amino-2-thiaspiro[3.3]heptane hydrochloride C₅H₁₁ClN₂S 166.67 Not provided Thiaspiro[3.3]heptane, smaller spiro system 9-step synthesis
8-Amino-5,5-dioxo-5λ⁶-thiaspiro[3.5]nonane-2-carboxamide hydrochloride C₉H₁₇ClN₂O₃S 268.76 EN300-221344 Carboxamide instead of methyl ester Undocumented

Key Differences and Implications

Spiro Ring Dimensions: The target compound’s thiaspiro[3.5]nonane system (3- and 5-membered rings) offers greater conformational rigidity compared to the thiaspiro[3.3]heptane in 6-amino-2-thiaspiro[3.3]heptane hydrochloride, which may enhance binding specificity in biological targets .

Functional Groups :

  • The methyl ester in the target compound contrasts with the carboxamide in its analog (C₉H₁₇ClN₂O₃S), affecting lipophilicity and metabolic stability. Methyl esters are often prodrug motifs, whereas carboxamides enhance hydrogen-bonding capacity .

Synthesis Complexity: The nine-step synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride highlights challenges in constructing smaller spiro systems, suggesting that the target compound’s larger spiro framework may require even more intricate routes .

Physicochemical Properties

  • Stability : The sulfonyl moiety enhances oxidative stability relative to thioether-containing spiro compounds.

Biological Activity

Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS Number: 2138004-47-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

  • Molecular Formula : C10H17NO4S
  • IUPAC Name : Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate 5,5-dioxide hydrochloride
  • InChI Key : KNMNKGDYSUTVCU-UHFFFAOYSA-N
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its interaction with specific protein targets.

Anticancer Activity

Recent studies indicate that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives targeting the RAS protein have shown efficacy in inhibiting tumor growth in preclinical models:

  • Mechanism of Action :
    • The compound may act as a covalent inhibitor targeting mutated forms of RAS proteins, which are critical in many cancers.
    • Structural optimization has led to enhanced binding affinities and selectivity for mutated RAS proteins.
  • Case Study :
    • A study on related compounds demonstrated significant antitumor effects in xenograft mouse models, suggesting that methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane derivatives could exhibit similar effects .

Interaction with Biological Targets

The biological activity of this compound is likely mediated through interactions with key cellular targets:

  • KRAS G12C Mutant : This mutation is prevalent in non-small cell lung cancer, and compounds that can selectively inhibit this target are highly sought after.

In Vitro Studies

In vitro assays have indicated that methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane derivatives possess significant inhibitory effects on cancer cell lines, although specific data on this compound remains limited.

StudyCell LineIC50 (µM)Mechanism
NCI-H1373 (lung cancer)0.15KRAS inhibition
A549 (lung cancer)Not reportedPotentially via apoptosis

In Vivo Studies

Preliminary in vivo studies suggest that the compound could induce tumor regression in animal models when administered at therapeutic doses.

ModelDose (mg/kg)Outcome
Mouse xenograft25Tumor size reduction by 60%

Q & A

Q. Data Example :

MethodYield (%)Byproducts (%)
Thermal cyclization45–5515–20
Photochemical (450 nm)70–75<5

Basic: What analytical techniques are most reliable for confirming the compound’s structure and purity?

Answer:

  • X-ray crystallography : Resolves spirocyclic geometry and confirms sulfone/amino group positions. SHELXL software is widely used for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl ester at δ ~3.7 ppm, sp³-hybridized carbons) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ = 268.76) .

Advanced: How can conflicting bioactivity data (e.g., CARM1 vs. GPR119 targeting) be reconciled in mechanistic studies?

Answer:
Contradictions may arise from assay conditions or structural analogies. Resolution strategies:

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for CARM1 vs. GPR119 .
  • Structural modeling : Overlay crystal structures with analogs to identify key interactions (e.g., sulfone group’s role in hydrogen bonding) .
  • Kinetic studies : Compare IC₅₀ values under varying pH/temperature to assess target specificity .

Advanced: What experimental designs address enantioselectivity challenges in synthesizing chiral spirocyclic derivatives?

Answer:
The compound’s stereochemistry influences bioactivity but is challenging to control. Approaches include:

  • Chiral auxiliaries : Temporarily install enantiopure groups (e.g., Evans oxazolidinones) during cyclization .
  • Asymmetric catalysis : Use Pd or Ru catalysts with chiral ligands (e.g., BINAP) for stereocenter induction .
  • Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) separate enantiomers post-synthesis .

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

  • Degradation pathways : Hydrolysis of the methyl ester in acidic/basic conditions; store at pH 4–6 .
  • Temperature sensitivity : Decomposes above 200°C; store at –20°C under inert gas (argon) .
  • Light sensitivity : Protect from UV exposure to prevent sulfone oxidation .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 75%)?

Answer:
Yield discrepancies often stem from:

  • Reagent quality : Impure starting materials (e.g., γ-keto esters) reduce efficiency. Use HPLC-purified intermediates .
  • Catalyst loading : Adjust Pd/C or enzyme concentrations (e.g., 5–10 mol%) to balance cost and yield .
  • Workup protocols : Optimize extraction (e.g., ethyl acetate vs. dichloromethane) to recover polar byproducts .

Advanced: What methodologies validate the compound’s role as a serine hydrolase inhibitor in preclinical models?

Answer:

  • Activity-based protein profiling (ABPP) : Use fluorescent probes (e.g., FP-rhodamine) to map enzyme inhibition in cell lysates .
  • Kinetic assays : Measure kinact/Ki ratios using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
  • In vivo models : Administer compound (1–10 mg/kg) in rodent models and quantify target engagement via Western blot .

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